molecular formula C12H16N2O2 B2924213 Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1249671-44-0

Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B2924213
CAS No.: 1249671-44-0
M. Wt: 220.272
InChI Key: MXDQMWHAXGYMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone” is a chemical compound . It’s used for R&D purposes and not for medicinal, household or other uses .


Molecular Structure Analysis

The molecular formula of this compound is C16H16N2O . The exact structure couldn’t be found in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the resources I found .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 252.31 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of various derivatives of dihydroquinoline carboxylates, including ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, and their potential anticancer activities. For instance, new derivatives were synthesized and tested for their efficacy against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity (Gaber et al., 2021).

Synthesis for Potential Anticancer Agents

Another study focused on the synthesis of novel ethyl derivatives as potential anticancer agents. This research involved preparing a series of ethyl derivatives and testing their activity against various cancer cell lines, including gastric ascitis and gastric adenocarcinoma. The compounds were found to exhibit no cytotoxicity against normal cells (Facchinetti et al., 2015).

Synthesis of Ethyl Derivatives for Chemical Analysis

Ethyl derivatives have also been synthesized for detailed chemical analysis. A study synthesized ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its free acid for analytical and spectral data conformity (Zahra et al., 2007).

Antibacterial Activity

The antibacterial properties of various quinoline-3-carboxylates, including ethyl derivatives, have been explored. A study synthesized ethyl-2-chloroquinoline-3-carboxylates and tested their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, finding moderate activity (Krishnakumar et al., 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

This compound is for R&D use only. It’s not for medicinal, household or other uses . More detailed safety data and hazards are not specified in the available resources .

Future Directions

The future directions for this compound are not specified in the available resources .

Properties

IUPAC Name

ethyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)14-7-3-4-9-5-6-10(13)8-11(9)14/h5-6,8H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQMWHAXGYMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249671-44-0
Record name ethyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.